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Oct-4-ene-1,8-dial

Cat. No.: B12647149
CAS No.: 51097-60-0
M. Wt: 140.18 g/mol
InChI Key: IPKANKUZIOETCW-OWOJBTEDSA-N
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Description

Molecular Definition and IUPAC Nomenclature of Oct-4-ene-1,8-dial

This compound is an organic compound with the molecular formula C₈H₁₂O₂. nih.govchembk.com The name "this compound" systematically describes its structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. wikipedia.org The "oct" prefix indicates an eight-carbon backbone. The "-4-ene-" infix specifies the location of a carbon-carbon double bond between the fourth and fifth carbon atoms. Finally, the "-dial" suffix signifies the presence of two aldehyde functional groups, which are located at the terminal positions, carbons 1 and 8. The complete IUPAC name is often given as (E)-oct-4-enedial, where the "(E)-" prefix denotes the stereoisomer where the substituents on the double bond are on opposite sides (a trans configuration). nih.gov

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 51097-60-0 nih.goveuropa.eualfa-chemistry.com
Molecular Formula C₈H₁₂O₂ nih.govchembk.comeuropa.eu
Molecular Weight 140.18 g/mol nih.govchembk.com
IUPAC Name (E)-oct-4-enedial nih.gov
EC Number 256-965-5 nih.goveuropa.eu
ChEBI ID 195729 nih.gov
LIPID MAPS ID LMFA06000038 nih.gov

Chemical Classification and Structural Features of this compound

This compound is classified as a dialdehyde (B1249045), meaning it possesses two aldehyde (-CHO) groups. ontosight.ai It is also categorized as a monounsaturated fatty aldehyde because it contains one carbon-carbon double bond within its acyl chain. nih.gov

The key structural features of the molecule are:

An eight-carbon aliphatic chain. ontosight.ai

Two terminal aldehyde functional groups at positions C1 and C8. ontosight.ai

A single carbon-carbon double bond located between C4 and C5. ontosight.ai

The presence of both aldehyde and alkene groups within the same molecule makes it a reactive and versatile chemical entity. ontosight.ai Aldehydes are known for their participation in nucleophilic addition and oxidation reactions, while the alkene group can undergo addition reactions, such as hydrogenation, halogenation, and epoxidation.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂O₂ nih.govchembk.com
Molar Mass 140.18 g/mol chembk.com
Density 0.941±0.06 g/cm³ (Predicted) chembk.com
Boiling Point 231.3±28.0 °C (Predicted) chembk.com

Academic and Research Significance of this compound

The academic and research significance of this compound spans organic synthesis and biochemistry.

In synthetic organic chemistry, it is a notable product of the oxidative cleavage of cyclic alkenes. Specifically, it can be synthesized from the ozonolysis of 1,5-cyclooctadiene (B75094). uu.nl Ozonolysis is a powerful reaction that breaks carbon-carbon double bonds to form carbonyl compounds. masterorganicchemistry.com In this process, 1,5-cyclooctadiene reacts with ozone (O₃) to form an ozonide intermediate, which is then typically treated with a mild reducing agent like dimethyl sulfide (B99878) to yield the dialdehyde product. masterorganicchemistry.com Research has demonstrated that the oxidation of 1,5-cyclooctadiene can produce cis-1,8-oct-4-ene-dial with a high yield of 67%. uu.nl This transformation is a classic example of converting a readily available cyclic hydrocarbon into a linear, bifunctional molecule that can serve as a precursor for other complex structures. massey.ac.nz

In the fields of life science and cell biology, this compound has garnered interest for its biological activities. ontosight.ai Studies have indicated that the compound can modulate various cellular processes, including cell signaling pathways and the regulation of gene expression. ontosight.ai Research has explored its influence on cellular differentiation, proliferation, and survival. ontosight.ai These properties have made it a candidate for investigation in areas such as regenerative medicine and cancer biology. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B12647149 Oct-4-ene-1,8-dial CAS No. 51097-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51097-60-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(E)-oct-4-enedial

InChI

InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8-10/h1-2,7-8H,3-6H2/b2-1+

InChI Key

IPKANKUZIOETCW-OWOJBTEDSA-N

Isomeric SMILES

C(CC=O)/C=C/CCC=O

Canonical SMILES

C(CC=O)C=CCCC=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of Oct 4 Ene 1,8 Dial

Reactivity of the Aldehyde Functional Groups

The aldehyde groups in oct-4-ene-1,8-dial are primary sites for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. These groups can undergo a variety of reactions, including nucleophilic additions, condensations, and the formation of cyclic derivatives, which are pivotal in synthetic organic chemistry.

The carbonyl carbons of this compound are electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

A classic example of this reactivity is the Grignard reaction. Treatment of this compound with an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup, results in the formation of a diol. wikipedia.orgmasterorganicchemistry.com The nucleophilic methyl group from the Grignard reagent attacks each of the aldehyde carbons. Given that the two aldehyde groups are chemically equivalent, the reaction is expected to proceed at both ends of the molecule.

The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation during workup yields the corresponding alcohol. wikipedia.org

ReagentProductReaction Type
1. CH₃MgBr (2 eq.), Et₂O2. H₃O⁺(5E)-dec-5-ene-2,9-diolNucleophilic Addition
1. NaBH₄, MeOH2. H₂Ooct-4-ene-1,8-diolReduction (Nucleophilic Addition of Hydride)
1. Ph₃P=CH₂ (2 eq.), THFdeca-1,5,9-trieneWittig Reaction

This table presents plausible products based on established reactivity of aldehydes.

Similarly, the Wittig reaction provides a powerful method for converting the aldehyde functionalities into alkene groups. masterorganicchemistry.comwikipedia.org The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield a non-conjugated diene. This reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.org

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows it to undergo aldol (B89426) reactions, both intramolecularly and intermolecularly. These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. nih.govyoutube.com

Intramolecular Aldol Condensation:

Under basic or acidic conditions, this compound can undergo an intramolecular aldol condensation. nih.govd-nb.info The α-carbon of one aldehyde group can be deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the other aldehyde group within the same molecule. This cyclization is highly favored when it leads to the formation of stable five- or six-membered rings. libretexts.org

In the case of this compound, deprotonation at the C2 or C7 position can lead to the formation of a six-membered ring. The resulting aldol addition product, a β-hydroxy aldehyde, can then undergo dehydration (elimination of a water molecule) upon heating to yield a more stable α,β-unsaturated aldehyde within a cyclic framework. wikipedia.org

Intermolecular Aldol Condensation:

In the presence of another enolizable carbonyl compound, this compound can participate in intermolecular "crossed" aldol reactions. The outcome of such reactions can be complex, potentially leading to a mixture of products unless specific reaction conditions are employed to control the selectivity. wikipedia.org

Reaction TypeCatalystMajor ProductRing Size
Intramolecular Aldol AdditionNaOH, H₂O, low temp.2-hydroxy-cyclohex-3-ene-1-carbaldehyde6
Intramolecular Aldol CondensationNaOH, H₂O, heatCyclohex-2-ene-1-carbaldehyde6

This table illustrates the expected major products from the intramolecular aldol reaction of this compound based on the general principles of aldol cyclization.

Aldehydes readily react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. When a diol is used, a cyclic acetal (B89532) is formed. libretexts.org These reactions are reversible and are often used to protect the aldehyde functional group during other synthetic transformations.

This compound can react with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), to form a bis-cyclic acetal (a molecule containing two dioxolane rings). The formation of the five-membered dioxolane rings is entropically and kinetically favored. nih.gov The water formed during the reaction is typically removed to drive the equilibrium towards the acetal product.

This protection strategy is crucial when subsequent reactions need to be performed on the alkene moiety without affecting the aldehyde groups. The acetals are stable to basic and nucleophilic conditions and can be easily deprotected (hydrolyzed) back to the aldehydes with aqueous acid.

DiolCatalystProduct
Ethylene Glycol (2 eq.)p-TsOH2,2'-(but-2-ene-1,4-diyl)bis(1,3-dioxolane)
Propane-1,3-diol (2 eq.)p-TsOH2,2'-(but-2-ene-1,4-diyl)bis(1,3-dioxane)

This table shows the expected cyclic acetal products from the reaction of this compound with diols.

Transformations Involving the Alkene Moiety

The C=C double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles and radicals. It also has the potential to participate in concerted pericyclic reactions.

Electrophilic Addition:

The alkene in this compound can undergo electrophilic addition reactions. For instance, the addition of a hydrogen halide (HX) would proceed via the formation of a carbocation intermediate. The regioselectivity of this reaction would be influenced by the electronic effects of the aldehyde groups. Halogenation with bromine (Br₂) or chlorine (Cl₂) would lead to the formation of a dihaloalkane.

Another important electrophilic addition is hydroboration-oxidation. wikipedia.org Reaction with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) would result in the anti-Markovnikov addition of water across the double bond, yielding a dihydroxydialdehyde. masterorganicchemistry.com

Radical Addition:

Free radical addition to the double bond can also occur. For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. Furthermore, radical cyclization reactions of unsaturated aldehydes are known, where a radical generated elsewhere in the molecule can add to the double bond. nih.gov

Reagent(s)ProductReaction Type
1. BH₃·THF2. H₂O₂, NaOH4,5-dihydroxyoctane-1,8-dialHydroboration-Oxidation
Br₂, CH₂Cl₂4,5-dibromooctane-1,8-dialHalogenation
HBr, ROOR4-bromooctane-1,8-dialRadical Addition

This table provides plausible products for addition reactions to the alkene of this compound based on established reaction mechanisms.

The alkene in this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. organic-chemistry.orgmasterorganicchemistry.com When reacted with a conjugated diene, such as 1,3-butadiene, a [4+2] cycloaddition would occur to form a cyclohexene (B86901) ring bearing two aldehyde-substituted side chains. The aldehyde groups, being electron-withdrawing, activate the dienophile for this reaction. chemistrysteps.com

Furthermore, the alkene can participate in [2+2] photocycloaddition reactions. libretexts.org Upon irradiation with ultraviolet light in the presence of another alkene, a cyclobutane (B1203170) ring can be formed. These reactions are synthetically useful for the construction of strained four-membered ring systems.

ReactantReaction TypeProduct
1,3-ButadieneDiels-Alder [4+2] Cycloaddition4-(2-formylethyl)-5-(3-oxopropyl)cyclohex-1-ene
Ethene, hν[2+2] Photocycloaddition3,4-bis(3-oxopropyl)cyclobutane-1,2-dicarbaldehyde (as one possible isomer)

This table illustrates potential products from pericyclic reactions involving the alkene of this compound.

Prins Reaction: Intramolecular Cyclization Pathways with Aldehyde Functionalities

The Prins reaction involves the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.orgwikipedia.org In the case of this compound, an intramolecular Prins reaction can occur, where one of the aldehyde groups reacts with the central double bond to form cyclic structures. The reaction is initiated by the protonation of one of the aldehyde's carbonyl oxygen atoms by a Brønsted or Lewis acid, which generates a highly electrophilic oxocarbenium ion. nih.govacs.org

The subsequent step involves the nucleophilic attack of the C4-C5 double bond onto this activated aldehyde. Depending on which carbon of the double bond attacks the oxocarbenium ion, and the subsequent trapping of the resulting carbocation intermediate by a nucleophile, various cyclic products can be formed. The regioselectivity of the cyclization is influenced by the stability of the intermediate carbocation.

Two primary cyclization pathways are possible:

6-membered ring formation (Tetrahydropyran derivatives): If the C5 atom of the alkene attacks the protonated C1 aldehyde, a six-membered ring is formed, leading to a secondary carbocation at the C4 position. This is generally the favored pathway due to the stability of six-membered rings.

5-membered ring formation (Tetrahydrofuran derivatives): If the C4 atom of the alkene attacks the protonated C1 aldehyde, a five-membered ring intermediate is generated with a carbocation at the C5 position.

The final product is determined by how the carbocation intermediate is quenched. Common quenching mechanisms include trapping by a solvent molecule, the counter-ion of the acid catalyst, or the second aldehyde group within the molecule. wikipedia.org

Reaction Pathway Initial Step Intermediate Potential Final Product Type
6-exo-trig CyclizationAttack of C5 on protonated C1 aldehydeSecondary carbocation at C4 within a 6-membered ringSubstituted Tetrahydropyran
5-exo-trig CyclizationAttack of C4 on protonated C1 aldehydeSecondary carbocation at C5 within a 5-membered ringSubstituted Tetrahydrofuran

This table illustrates the hypothetical intramolecular Prins cyclization pathways for this compound.

Reductive Coupling Reactions (e.g., McMurry Reaction Analogs)

Reductive coupling reactions, such as the McMurry reaction, provide a powerful method for the formation of carbon-carbon bonds by coupling two carbonyl groups to form an alkene. wikipedia.orgchem-station.com When applied intramolecularly to a dicarbonyl compound like this compound, the McMurry reaction can be used to synthesize cyclic alkenes.

The reaction is typically mediated by low-valent titanium species, which are generated in situ from reagents like titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) in the presence of a reducing agent such as zinc-copper couple, lithium aluminum hydride, or magnesium. nih.gov

The proposed mechanism involves two main stages: nih.gov

Pinacol (B44631) Coupling: Single electron transfer from the low-valent titanium species to each of the two aldehyde carbonyl groups generates ketyl radical anions. These radicals then couple to form a titanium-bound pinacolate (a 1,2-diolate) intermediate. At lower temperatures, it is sometimes possible to isolate the pinacol product. chem-station.com

Deoxygenation: At higher temperatures, the titanium pinacolate intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium and the formation of stable titanium oxides. This step eliminates the two oxygen atoms and forms a new carbon-carbon double bond, yielding the cyclic alkene.

For this compound, this intramolecular reductive coupling would result in the formation of a cyclooctadiene ring system. The stereochemistry of the newly formed double bond can be influenced by the reaction conditions and the geometry of the pinacolate intermediate.

Starting Material Key Reagents Key Intermediate Product
This compoundTiCl₃ or TiCl₄, Zn(Cu)Titanium PinacolateCycloocta-1,5-diene

This table outlines the expected transformation of this compound via an intramolecular McMurry-type reaction.

Intermolecular and Intramolecular Cascade Reactions

The presence of both aldehyde and alkene functionalities in this compound makes it an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. researchgate.net These sequences can be initiated at either the aldehyde or the alkene, leading to complex molecular architectures efficiently.

Tandem Reaction Sequences Incorporating Aldehyde and Alkene Reactivity

A tandem reaction involving this compound could be designed to exploit the distinct reactivity of its functional groups. For instance, a sequence could begin with a selective intermolecular reaction at one of the aldehyde groups, followed by an intramolecular cyclization event involving the alkene and the remaining aldehyde.

An example of such a sequence could be:

Initial Intermolecular Addition: A nucleophile (e.g., an organometallic reagent or an enolate) adds to one of the aldehyde groups. This step transforms the aldehyde into a secondary alcohol.

Intramolecular Cyclization: The newly formed hydroxyl group, under acidic conditions, could then participate in an intramolecular cyclization with the second aldehyde to form a cyclic acetal, or it could activate a Prins-type cyclization involving the central alkene.

The outcome of these tandem sequences is highly dependent on the reaction conditions and the nature of the reagents used, allowing for the synthesis of a variety of complex heterocyclic and carbocyclic systems.

Ring-Closing Metathesis for Macrocycle Formation

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes, including macrocycles, from acyclic dienes, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. caltech.edunih.gov

This compound itself is not a direct substrate for RCM as it does not possess the required two terminal alkene functionalities. However, it can serve as a precursor to suitable dienes. The two aldehyde groups can be converted into terminal alkenes through various olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction.

For example, reaction of this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield deca-1,6-diene-4,10-dial, which upon further olefination would produce a suitable diene for RCM. A more direct approach would be the olefination of this compound with an allyl-containing reagent. For instance, reaction with allylboronates or allyltriphenylphosphonium salts would generate a diene substrate ready for macrocyclization via RCM.

The subsequent RCM reaction on the resulting diene would lead to the formation of a macrocyclic diene, with the size of the ring depending on the length of the chains introduced during the olefination steps. The driving force for the reaction is often the release of a volatile small alkene, such as ethylene. utc.edu

Precursor Derived from this compound RCM Catalyst (Example) Resulting Macrocycle Byproduct
Dodeca-1,11-dien-6-eneGrubbs' 2nd Generation CatalystCyclodec-4-eneEthylene
Tetradeca-1,13-dien-7-eneHoveyda-Grubbs' 2nd Generation CatalystCyclododec-5-eneEthylene

This table shows hypothetical examples of macrocycles that could be synthesized from diene precursors derived from this compound.

Synthetic Strategies Employing Functional Group Protection and Deprotection

In the synthesis of complex molecules, it is often necessary to temporarily block, or "protect," a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. chemistrysteps.compressbooks.pub For a molecule like this compound, with two identical aldehyde groups and an alkene, protecting groups are crucial for achieving regioselectivity.

For instance, if a reaction is desired at the alkene (e.g., dihydroxylation or epoxidation) without affecting the aldehydes, the aldehyde groups must be protected. Similarly, if a reaction needs to be performed on only one of the two aldehyde groups, a strategy of mono-protection would be required.

The most common protecting group for aldehydes is the acetal, typically formed by reacting the aldehyde with an alcohol or a diol under acidic conditions. libretexts.org Cyclic acetals, formed with diols like ethylene glycol or 1,3-propanediol, are particularly stable and are often preferred. chemistrysteps.com

The key features of this protection strategy are:

Protection: The dialdehyde (B1249045) is treated with two equivalents of a diol (e.g., ethylene glycol) and an acid catalyst (e.g., p-toluenesulfonic acid) to form a bis-acetal.

Reaction: The desired transformation is carried out on the alkene moiety. The acetal groups are stable to a wide range of conditions, including basic, nucleophilic, and reducing environments.

Deprotection: The acetal groups are removed by treatment with aqueous acid, regenerating the aldehyde functionalities.

Protecting Group Reagents for Protection Structure of Protected Group Conditions for Deprotection
Cyclic AcetalEthylene glycol, H⁺1,3-Dioxolane ringAqueous acid (e.g., HCl, H₂SO₄)
Acyclic AcetalMethanol (2 eq.), H⁺Dimethyl acetalAqueous acid
DithioacetalEthanedithiol, Lewis acid1,3-Dithiolane ringHgCl₂, H₂O or other oxidative methods

This table lists common protecting groups for aldehydes and the conditions for their formation and cleavage.

By employing such protection-deprotection strategies, the synthetic utility of this compound can be significantly expanded, allowing for the selective manipulation of its different functional groups.

Advanced Applications of Oct 4 Ene 1,8 Dial in Organic Synthesis and Materials Science

Oct-4-ene-1,8-dial as a Molecular Building Block

This compound is a bifunctional organic compound featuring two aldehyde groups and a central carbon-carbon double bond. This unique combination of reactive sites makes it a versatile building block in organic synthesis, enabling the construction of a wide array of molecular architectures.

Scaffold for Complex Organic Molecule Assembly

The presence of two aldehyde functionalities and a central alkene allows this compound to serve as a scaffold for the assembly of complex organic molecules. The aldehyde groups can participate in a variety of carbon-carbon bond-forming reactions, while the alkene moiety can be functionalized through various addition reactions or serve as a linchpin in ring-forming metathesis reactions.

For instance, the aldehyde groups can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to introduce new substituents and build molecular complexity. The central double bond can be subjected to reactions like epoxidation, dihydroxylation, or hydrogenation, leading to diverse stereochemical outcomes. Furthermore, when functionalized with terminal alkenes, the resulting diene can undergo ring-closing metathesis to form cyclic structures, which are common motifs in natural products and pharmacologically active compounds.

Table 1: Potential Reactions for Complex Molecule Synthesis using this compound as a Scaffold

Reaction TypeReagents and ConditionsPotential Product
Wittig ReactionPh₃P=CHR', THFDialkenyl-substituted octane (B31449) derivative
Aldol CondensationKetone, Base (e.g., NaOH)Hydroxy-diketone derivative
Reductive AminationR-NH₂, NaBH₃CNDiamine-substituted octane derivative
Ring-Closing MetathesisGrubbs' CatalystCyclooctene (B146475) derivative

Application in Diversity-Oriented Synthesis and Chemical Library Creation

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore chemical space and identify new biologically active compounds. researchgate.net this compound is a suitable starting material for DOS due to its multiple reactive sites that can be orthogonally functionalized.

A library of compounds can be generated by systematically reacting the aldehyde groups and the double bond with a variety of reagents. For example, a split-and-pool synthesis strategy could be employed where a portion of the this compound is reacted at the aldehyde positions, while another portion is functionalized at the alkene. Subsequent combinations of these intermediates would lead to a library of compounds with diverse appendages and stereochemistry. This approach allows for the rapid generation of a large number of distinct molecules from a single, versatile starting material. cam.ac.uk

Table 2: Illustrative Diversity-Oriented Synthesis Strategy with this compound

StepReactionReagent Set A (Aldehyde)Reagent Set B (Alkene)Resulting Diversity
1Parallel Synthesis10 different Wittig reagents5 different epoxidizing agents15 unique intermediates
2Split-and-PoolCombination of intermediates-High structural diversity
3Further FunctionalizationReductive amination with 20 amines-Increased appendage diversity

Precursor for DNA-Encoded Library (DEL) Scaffolds

DNA-encoded library (DEL) technology enables the synthesis and screening of massive chemical libraries for drug discovery. nih.govnih.gov In DEL synthesis, a chemical scaffold is functionalized with various building blocks, and each synthetic step is recorded by a unique DNA tag. The bifunctional nature of this compound makes it a potential scaffold for the construction of DELs.

The synthesis could begin by attaching a DNA oligonucleotide to one of the aldehyde groups through a suitable linker. The second aldehyde and the alkene then serve as points for chemical diversification. A library of building blocks can be introduced at these positions in a combinatorial fashion, with each addition being encoded by the ligation of a specific DNA sequence. The resulting library, containing millions of DNA-tagged compounds, can then be screened against a biological target to identify potent binders. nih.govrsc.org

Role in Polymer Chemistry and Advanced Materials

The dual aldehyde functionality and the internal double bond of this compound also lend themselves to applications in polymer chemistry, both as a monomer for polymerization and as a crosslinking agent for creating polymer networks.

Monomer in Controlled Polymerization Processes

While the polymerization of monofunctional aldehydes is well-established, the polymerization of dialdehydes can lead to more complex polymer architectures. cmu.edu this compound can potentially act as a monomer in controlled polymerization reactions. The polymerization of the aldehyde groups could proceed via mechanisms such as cationic or anionic polymerization to form polyacetal structures.

The presence of the central double bond within the polymer backbone would result in an unsaturated polymer. This unsaturation provides a handle for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties. For instance, the double bonds could be used for crosslinking or for grafting other polymer chains. Controlled polymerization techniques could potentially be employed to regulate the molecular weight and dispersity of the resulting polymers.

Crosslinking Agent for Polymeric Networks and Hydrogels

Dialdehydes, such as glutaraldehyde, are widely used as crosslinking agents to form stable polymeric networks and hydrogels. nih.govacs.org this compound can function in a similar capacity. The two aldehyde groups can react with functional groups on polymer chains, such as amines or hydroxyls, to form covalent bonds (e.g., Schiff bases or acetals), thus creating a cross-linked three-dimensional network.

This is particularly relevant in the formation of hydrogels, which are water-swollen polymer networks with numerous biomedical applications. nih.govmdpi.com The crosslinking density, which can be controlled by the concentration of this compound, will influence the mechanical properties and swelling behavior of the hydrogel. The presence of the double bond within the crosslinks could also be exploited for further reactions, such as "click" chemistry, to immobilize biomolecules or other functional moieties within the hydrogel matrix. Homobifunctional crosslinkers like this compound, which have identical reactive groups, are typically used in single-step reactions to polymerize molecules with like functional groups. gbiosciences.com

Table 3: Potential Polymer Systems for Crosslinking with this compound

PolymerFunctional GroupCrosslinking ChemistryPotential Application
Poly(vinyl alcohol)Hydroxyl (-OH)Acetal (B89532) formationHydrogel for drug delivery
ChitosanAmine (-NH₂)Schiff base formationBiocompatible scaffold
GelatinAmine (-NH₂)Schiff base formationTissue engineering matrix

Synthesis of Macrocyclic Compounds and Supramolecular Structures

The presence of two aldehyde functionalities at the termini of an eight-carbon chain makes this compound a prime candidate for the synthesis of macrocyclic compounds. Macrocycles are of considerable interest due to their prevalence in natural products with potent biological activities and their unique properties in host-guest chemistry.

One of the primary strategies for constructing macrocycles from dialdehydes is through condensation reactions with diamines to form macrocyclic imines, also known as Schiff bases. The reaction between a dialdehyde (B1249045) like this compound and a suitable diamine can lead to the formation of a [1+1] or [2+2] macrocycle, depending on the reaction conditions and the chain length of the diamine. The internal double bond of this compound can influence the rigidity and conformation of the resulting macrocycle.

Furthermore, the alkene functionality can be exploited in ring-closing metathesis (RCM) reactions, a powerful tool for the formation of large rings. While this compound itself is not a diene typically used for RCM, it can be chemically modified to incorporate terminal double bonds, thereby creating a suitable precursor for macrocyclization via RCM. The related compound, (E)-Oct-4-ene-1,8-dioic acid, is noted as being a skeletal framework for numerous macrocycles, suggesting that the C8 unsaturated backbone is conducive to forming cyclic structures.

In the field of supramolecular chemistry, the directional nature of the interactions involving aldehyde groups can be utilized to guide the self-assembly of complex architectures. While direct studies on this compound in supramolecular chemistry are not extensively documented, the principles governing the self-assembly of dialdehydes with other complementary molecules can be applied. For instance, the formation of dynamic covalent bonds, such as imines, with multi-amine linkers can lead to the spontaneous formation of intricate supramolecular cages or polymers.

Intermediate in Fine Chemical Production

The reactivity of both the aldehyde and alkene groups in this compound makes it a valuable intermediate in the synthesis of a variety of fine chemicals, including specialty chemicals, agrochemicals, and precursors for biologically active molecules.

Synthesis of Specialty Chemicals and Agrochemicals

Aldehydes are fundamental building blocks in the chemical industry for the production of a wide range of specialty chemicals. The two aldehyde groups of this compound can be selectively oxidized to carboxylic acids to produce (E)-Oct-4-ene-1,8-dioic acid, a useful dicarboxylic acid monomer for polymerization reactions. Alternatively, reduction of the aldehyde groups would yield Oct-4-ene-1,8-diol, another potential monomer for polyesters and polyurethanes.

The bifunctionality of this compound also allows for its use in the synthesis of cross-linking agents, adhesives, and coatings. The aldehyde groups can react with various nucleophiles, such as alcohols, amines, and thiols, to form stable linkages.

In the agrochemical sector, α,β-unsaturated aldehydes and their derivatives are utilized in the production of pesticides and other crop protection agents. While specific applications of this compound in agrochemicals are not widely reported, its structural motifs are present in various bioactive molecules. The aldehyde functionalities can serve as handles for the introduction of other chemical groups to modulate the biological activity and physical properties of the target agrochemical.

Precursor for Bioactive Molecules and Natural Product Analogs

Unsaturated aldehydes are common structural motifs found in a variety of natural products with interesting biological activities. The C8 backbone of this compound is present in a number of naturally occurring compounds. For instance, some marine organisms produce C8 polyunsaturated aldehydes that exhibit biological activity.

The aldehyde groups of this compound provide reactive sites for chain extension and the introduction of stereocenters, which are crucial for biological activity. Asymmetric synthesis methodologies, including organocatalysis, can be employed to control the stereochemical outcome of reactions at the α-position to the aldehyde groups. This allows for the synthesis of chiral building blocks that can be further elaborated into complex natural product analogs.

The central double bond can also be functionalized, for example, through epoxidation or dihydroxylation, to introduce further complexity and functionality into the molecule. This versatility makes this compound a potentially valuable starting material for the synthesis of libraries of compounds for drug discovery and development. The synthesis of analogs of natural products often involves the use of versatile building blocks like unsaturated aldehydes to explore structure-activity relationships.

Mechanistic Investigations and Theoretical Studies on Oct 4 Ene 1,8 Dial

Experimental Mechanistic Elucidation

Experimental techniques are the cornerstone of mechanistic chemistry, providing tangible evidence of reaction pathways and the properties of transient species.

Spectroscopic Analysis of Reaction Intermediates

Spectroscopic methods are invaluable for detecting and characterizing transient intermediates in chemical reactions. In the context of the formation of Oct-4-ene-1,8-dial, which can be synthesized via the ozonolysis of cyclooctene (B146475) followed by a reductive workup, various spectroscopic techniques could be employed to study the reaction progress.

For instance, in the ozonolysis of cyclooctene, the initial formation of a primary ozonide (a 1,2,3-trioxolane) is proposed. This intermediate is typically unstable and rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be a key tool to observe the formation and rearrangement of these ozonide intermediates. The chemical shifts of the protons and carbons in the vicinity of the ozonide rings would be characteristic.

Following the formation of the secondary ozonide, reductive workup with a reagent like dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃) cleaves the ozonide to yield this compound. In-situ infrared (IR) spectroscopy could monitor the disappearance of the characteristic O-O stretching frequencies of the ozonide and the appearance of the strong C=O stretching band of the aldehyde functional groups around 1720-1740 cm⁻¹.

Mass spectrometry, particularly when coupled with a reaction quenching technique, can be used to identify the mass-to-charge ratio of intermediates and the final product, confirming the molecular weight of this compound as 140.18 g/mol . nih.gov Fragmentation patterns in the mass spectrum could also provide structural information about the intermediates. researchgate.net

Illustrative Spectroscopic Data for the Formation of this compound

Intermediate/ProductSpectroscopic TechniqueKey Observables
Primary OzonideLow-Temp ¹H NMRCharacteristic signals for methine protons adjacent to the trioxolane ring.
Secondary OzonideLow-Temp ¹³C NMRSignals for carbons in the 1,2,4-trioxolane (B1211807) ring.
This compoundFT-IRStrong C=O stretch (~1725 cm⁻¹), C=C stretch (~1650 cm⁻¹), aldehyde C-H stretches (~2720, ~2820 cm⁻¹).
This compound¹H NMRSignals for aldehydic protons (~9.7 ppm), vinylic protons (~5.4 ppm), and aliphatic protons.
This compoundMass Spectrometry (EI)Molecular ion peak (M⁺) at m/z = 140.

Kinetic and Thermodynamic Profiling of Chemical Transformations

Understanding the kinetics and thermodynamics of a reaction is crucial for optimizing reaction conditions and predicting product distributions. libretexts.orgwikipedia.org For the formation of this compound, one could study the kinetics of the ozonolysis of cyclooctene. The rate of the reaction can be monitored by tracking the disappearance of the reactant or the appearance of the product using techniques like UV-Vis spectroscopy or gas chromatography. nist.gov

The reaction's rate law could be determined by varying the initial concentrations of cyclooctene and ozone. This would provide insights into the reaction order with respect to each reactant. The activation energy (Ea) for the formation of the primary ozonide and its subsequent rearrangement could be determined by conducting the reaction at different temperatures and applying the Arrhenius equation.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be determined through calorimetry or calculated from the temperature dependence of the equilibrium constant. chemeo.com These values would indicate whether the formation of this compound is enthalpically or entropically driven and whether it is a spontaneous process under standard conditions.

In reactions with multiple possible products, the principles of kinetic versus thermodynamic control are important. masterorganicchemistry.com For instance, if a side reaction could lead to a different, more stable product, controlling the reaction temperature and time would be critical to favor the formation of the desired kinetic product, which in this case would be this compound.

Hypothetical Kinetic and Thermodynamic Data for the Ozonolysis of Cyclooctene

ParameterValue (Illustrative)Significance
Rate LawRate = k[Cyclooctene][O₃]First-order with respect to both reactants.
Activation Energy (Ea)45 kJ/molEnergy barrier for the initial cycloaddition of ozone.
Enthalpy of Reaction (ΔH)-250 kJ/molHighly exothermic reaction.
Gibbs Free Energy (ΔG)-230 kJ/molSpontaneous reaction under standard conditions.

Isotopic Labeling Studies for Reaction Pathway Confirmation

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a reaction mechanism. acs.orguchicago.edu By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), one can follow the pathway of that atom to its position in the product.

In the ozonolysis of cyclooctene to form this compound, one could use ¹⁸O-labeled ozone (¹⁸O₃). The position of the ¹⁸O atoms in the resulting dialdehyde (B1249045) would provide definitive evidence for the Criegee mechanism. According to this mechanism, the primary ozonide cleaves to form a carbonyl oxide and a carbonyl compound, which then recombine to form the secondary ozonide. If the reaction is performed with ¹⁸O₃, the ¹⁸O labels would be incorporated into the aldehyde functional groups of the final product. The specific distribution of the labels could be determined by mass spectrometry or ¹⁷O NMR spectroscopy (if ¹⁷O is used).

Similarly, labeling one of the vinylic carbons of cyclooctene with ¹³C would allow for the tracking of this carbon atom throughout the reaction. ¹³C NMR analysis of the intermediates and the final product would confirm the bond-breaking and bond-forming steps of the proposed mechanism. acs.orgpku.edu.cn

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical lens through which to view chemical reactions, offering insights that can be difficult or impossible to obtain experimentally.

Density Functional Theory (DFT) Calculations for Reactivity and Selectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. wien2k.atchemrxiv.org For this compound, DFT calculations can be used to predict a variety of properties, including its geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. researchgate.net

In the context of its formation, DFT can be used to model the entire reaction pathway of cyclooctene ozonolysis. This would involve calculating the energies of the reactants, transition states, and intermediates. acs.org By comparing the energies of different possible transition states, one can predict the regioselectivity and stereoselectivity of the reaction. For example, DFT could be used to determine the energy barriers for the formation of different stereoisomers of the primary and secondary ozonides.

Furthermore, DFT calculations can provide insights into the reactivity of this compound itself. By calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict which sites of the molecule are most susceptible to nucleophilic or electrophilic attack. This information is valuable for designing further chemical transformations of this dialdehyde. researchgate.net

Illustrative DFT Calculation Results for this compound

PropertyCalculated Value (Illustrative)Method (Example)
C=O Bond Length1.21 ÅB3LYP/6-31G(d)
C=C Bond Length1.34 ÅB3LYP/6-31G(d)
HOMO-LUMO Gap5.2 eVB3LYP/6-31G(d)
Aldehyde ¹H Chemical Shift9.75 ppmGIAO-B3LYP/6-311+G(d,p)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.netresearchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular motion.

For this compound, MD simulations can be used to explore its conformational landscape. The eight-carbon chain with a central double bond can adopt various conformations, and MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion. This is important as the conformation of the molecule can influence its reactivity and its interactions with other molecules.

MD simulations are also powerful for studying intermolecular interactions. For example, one could simulate this compound in a solvent like water to understand how the solvent molecules arrange around the aldehyde and alkene functional groups. This can provide insights into its solubility and the role of the solvent in its reactions. Furthermore, if this compound is to be used in a biological context, MD simulations could be used to model its interaction with a protein binding site, helping to understand the nature of the binding and to predict binding affinities. ontosight.ai

Quantum Chemical Studies of Electronic Structure and Reaction Energetics

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and reaction energetics of molecules like this compound. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into molecular properties that are often difficult or impossible to determine experimentally. researchgate.netacs.org By solving approximations of the Schrödinger equation, these studies can map out potential energy surfaces, identify stable molecular geometries, and calculate the energies of orbitals involved in chemical bonding and reactivity. aps.org

The electronic structure of a molecule is paramount to understanding its chemical behavior. Key parameters derived from quantum chemical studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For a molecule like this compound, with its combination of aldehyde groups and a C=C double bond, these calculations can reveal the most likely sites for nucleophilic or electrophilic attack.

Theoretical calculations also allow for the precise determination of geometric parameters such as bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. researchgate.net These optimized geometries are the foundation for further calculations, including reaction energetics.

Reaction energetics involves calculating the energy changes that occur during a chemical reaction. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction pathway, and intermediates. aps.org The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. For this compound, such studies could be used to investigate various transformations, such as its oxidation, reduction, or participation in pericyclic reactions. The thermodynamic parameters of these reactions, including enthalpy (ΔH) and Gibbs free energy (ΔG), can also be computed to predict the spontaneity and equilibrium position of a reaction. nist.gov

Below is an illustrative table of typical data obtained from DFT calculations for an unsaturated dialdehyde, demonstrating the kinds of insights that would be sought for this compound.

Table 1: Theoretical Electronic and Geometric Parameters

ParameterCalculated Value (Illustrative)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.5 DMeasure of the molecule's overall polarity.
C=O Bond Length1.22 ÅLength of the carbonyl double bond.
C=C Bond Length1.34 ÅLength of the alkene double bond.

Computational Prediction of Spectroscopic Signatures for Structural Characterization

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for structural characterization and the interpretation of experimental data. preprints.org By simulating spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), researchers can compare theoretical predictions with experimental results to confirm molecular structures. mpg.de For a molecule like this compound, computational spectroscopy can help assign specific signals to the various functional groups and hydrogen or carbon atoms within the molecule.

Table 2: Predicted IR Vibrational Frequencies for this compound (Illustrative)

Vibrational ModePredicted Wavenumber (cm-1)Expected Intensity
C-H Stretch (Aldehyde)~2750, ~2850Medium
C=O Stretch (Aldehyde)~1725Strong
C=C Stretch (Alkene)~1660Medium-Weak
C-H Bend (Alkene, trans)~970Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: Computational methods can also predict ¹H and ¹³C NMR spectra. The chemical shifts (δ) are calculated by determining the magnetic shielding around each nucleus in the presence of an external magnetic field. openstax.org These calculations are highly sensitive to the molecule's three-dimensional structure and electronic environment. For this compound, theoretical predictions would help to assign the distinct chemical shifts for the aldehydic protons, the vinylic protons on the double bond, and the various methylene (B1212753) (CH₂) groups in the carbon chain. masterorganicchemistry.com The symmetry of the molecule plays a crucial role; for the (E)-isomer of this compound, a degree of symmetry would lead to fewer unique signals than the number of atoms might suggest. libretexts.org Predicted NMR data serves as a powerful complement to experimental results for unambiguous structural assignment.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for (E)-Oct-4-ene-1,8-dial (Illustrative)

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1/C8 (CHO)~202~9.75 (t)
C2/C7 (CH₂)~43~2.60 (m)
C3/C6 (CH₂)~22~2.45 (m)
C4/C5 (CH=CH)~130~5.40 (m)

Note: (t) = triplet, (m) = multiplet. Predicted multiplicities depend on coupling constants, which can also be calculated.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthesis Methodologies

The predominant method for synthesizing Oct-4-ene-1,8-dial involves the partial ozonolysis of 1,5-cyclooctadiene (B75094). While effective, future efforts will likely focus on enhancing the sustainability of this and other synthetic routes, aligning with the principles of green chemistry.

Renewable Feedstocks: A primary goal is to move away from petrochemical-derived starting materials. Research into producing 1,5-cyclooctadiene or other suitable precursors from biomass is a key area of interest. europa.euchembk.com The synthesis of related compounds from renewable resources like castor oil and other plant oils sets a precedent for this shift. wise-materials.orgbeilstein-journals.org The development of bio-based pathways, potentially starting from cellulose (B213188) or lignin (B12514952) derivatives, could provide a sustainable source for the carbon backbone of this compound. europa.eu

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild conditions, reducing energy consumption and waste. amadischem.com Future research could explore biocatalytic routes, such as using ene-reductases for selective transformations of the double bond or alcohol dehydrogenases for the controlled oxidation of precursor diols like (Z)-oct-4-ene-1,8-diol. amadischem.compsu.edu Such methods are prized for their ability to minimize the need for protecting groups and for operating in aqueous media. amadischem.com

The table below summarizes potential green approaches for the synthesis of this compound.

Table 1: Comparison of Potential Green Synthesis Strategies
Strategy Precursor Source Key Advantages Research Focus
Renewable Feedstocks Biomass (e.g., cellulose, plant oils) Reduces dependence on fossil fuels; potential for carbon-neutral processes. europa.euchembk.commdpi.com Development of efficient catalytic or microbial pathways to convert biomass into 1,5-cyclooctadiene or other suitable C8 precursors.
Biocatalysis Renewable or Petrochemical High selectivity (chemo-, regio-, stereo-), mild reaction conditions (ambient temperature/pressure), reduced waste. amadischem.commassey.ac.nz Discovery and engineering of enzymes (e.g., oxidases, reductases) for the synthesis or modification of this compound.
Improved Ozonolysis 1,5-Cyclooctadiene Use of electricity and oxygen as clean reagents. Current time information in Bangalore, IN. Integration with flow chemistry for improved safety and efficiency, use of green solvents, and development of catalytic ozonolysis to reduce ozone consumption.

Exploration of Novel Reactivity and Unprecedented Transformations

The dual reactivity of the aldehyde groups and the central alkene bond makes this compound a versatile building block for constructing complex molecular architectures. Future research will focus on harnessing this reactivity in novel ways.

Cascade Reactions: The compound is an ideal substrate for cascade reactions, where multiple bonds are formed in a single operation. nottingham.ac.uk Future work could explore organocatalytic or metal-catalyzed cascades initiated by one of the aldehyde groups (e.g., via enamine or iminium ion formation) to construct polycyclic and heterocyclic systems. beilstein-journals.orgacs.org Such strategies are highly atom-economical and can rapidly build molecular complexity from a simple linear precursor.

Synthesis of Novel Heterocycles: Dialdehydes are foundational precursors for a vast array of heterocyclic compounds. cem.com this compound could be used to synthesize medium-sized rings, which are challenging to access but are important scaffolds in medicinal chemistry. mdpi.com Reactions like the Paal-Knorr condensation or multicomponent reactions such as the Passerini reaction could be adapted to create novel pyrroles, furans, or more complex fused systems. cem.comacs.org

Alkene-Based Transformations: The central double bond offers another site for functionalization. It can participate in reactions such as ene-reactions, metathesis, or various cycloadditions. researchgate.netacs.org These transformations could be used to introduce new functional groups or to incorporate the dialdehyde (B1249045) into larger structures, such as cyclophanes or other macrocycles, which have applications in host-guest chemistry. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability.

Flow Ozonolysis: The synthesis of this compound via ozonolysis of 1,5-cyclooctadiene has been shown to be significantly improved using flow reactors. chemicalbook.com This approach mitigates the safety risks associated with the accumulation of explosive ozonide intermediates and allows for precise control over reaction parameters, leading to better selectivity and yield. Current time information in Bangalore, IN.chemicalbook.com Future work will likely involve optimizing these flow systems and potentially "telescoping" the ozonolysis with subsequent reaction steps, avoiding the need for intermediate purification. chemicalbook.com

Automated Synthesis: Flow chemistry is a cornerstone of automated synthesis platforms. By immobilizing reagents or catalysts on solid supports (e.g., polymer-bound bases like DBU), multi-step sequences can be performed continuously. researchgate.net An automated platform could synthesize this compound and then immediately use it in a subsequent flow reactor to generate derivatives, such as heterocycles or polymers, streamlining discovery and production processes.

The table below outlines the benefits of integrating flow chemistry into the synthesis and use of this compound.

Table 2: Advantages of Flow Chemistry for this compound
Feature Benefit in Synthesis (Ozonolysis) Benefit in Derivatization
Safety Prevents accumulation of explosive ozonides; allows for safe handling of hazardous reagents. Current time information in Bangalore, IN. Enables the use of hazardous or high-energy intermediates in a controlled manner.
Control Precise control over temperature, pressure, and stoichiometry, leading to higher selectivity (e.g., mono-ozonolysis). chemicalbook.com Fine-tuning of reaction conditions to control product outcomes in complex transformations.
Scalability Production can be scaled up by running the system for longer, rather than using larger reactors. Consistent production of derivatives from grams to kilograms.
Telescoping Ozonolysis can be directly coupled to a reduction or work-up step. chemicalbook.com The crude dialdehyde stream can be fed directly into a second reactor for cyclization, polymerization, or other transformations.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The unique bifunctional nature of this compound makes it a valuable tool for interdisciplinary applications, bridging the gap between pure chemistry and applied fields like materials science and biology.

Materials Science: The two aldehyde groups make this compound an excellent candidate as a cross-linking agent. It can be used to form covalent bonds between polymer chains, enhancing the mechanical properties of materials like hydrogels or films made from polymers such as alginate and carboxymethyl cellulose. researchgate.net Its related diacid, (E)-Oct-4-ene-1,8-dioic acid, is already used as a raw material for polymers, suggesting the dialdehyde could be a precursor for novel polyesters or polyacetals with an embedded alkene for subsequent functionalization (e.g., via thiol-ene chemistry). chembk.comresearchgate.net This could lead to the development of degradable or recyclable polymer networks. acs.org

Chemical Biology: The compound has demonstrated biological activity, with the ability to influence cellular processes like proliferation and differentiation, opening avenues for research in regenerative medicine or cancer biology. ontosight.ai The aldehyde functional groups are reactive handles for bioconjugation, enabling the covalent attachment of the molecule to proteins and other biomolecules. nih.gov This makes this compound a potential cross-linker for stabilizing protein complexes or for attaching probes (like fluorophores) or drugs to antibodies, a strategy central to the development of antibody-drug conjugates (ADCs). beilstein-journals.orgucl.ac.uk The reaction with amine groups on proteins (e.g., lysine (B10760008) residues) to form Schiff bases, followed by reduction, is a common bioconjugation strategy that could be readily applied.

Q & A

Q. How should researchers address ethical concerns when sharing data on hazardous compounds like Oct-4-ene-1,8-dial?

  • Methodological Answer : Anonymize datasets to prevent misuse while ensuring transparency. Provide risk assessments in supplementary files and comply with institutional review board (IRB) protocols for studies involving human exposure. Disclose conflicts of interest, particularly if collaborating with industrial partners .

Methodological Validation

Q. What validation strategies ensure the reliability of novel synthesis protocols for this compound?

  • Methodological Answer : Compare yields/purity against established methods using blinded analysis. Conduct robustness testing by varying catalysts and solvents within predefined ranges. Solicit peer feedback during pre-submission stages to identify methodological gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.